3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Description
The molecule features a 2-chlorophenyl group at position 3 of the oxadiazole ring and a triazole moiety substituted with a 2,4-difluorophenyl group and a methyl group at position 2. These substituents contribute to its unique electronic and steric properties, which are critical for interactions in biological systems or material science applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF2N5O/c1-9-15(22-24-25(9)14-7-6-10(19)8-13(14)20)17-21-16(23-26-17)11-4-2-3-5-12(11)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIMJPGJMCYMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=C(C=C2)F)F)C3=NC(=NO3)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The molecular structure of the compound is characterized by:
- A 1,2,4-oxadiazole ring.
- Substituents that include a 2-chlorophenyl group and a 5-methyltriazol-4-yl moiety.
This unique structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown significant activity against various cancer cell lines.
Key Findings:
- In vitro studies demonstrated that oxadiazole derivatives exhibit cytotoxic effects against several cancer types including breast (MCF-7), prostate (PC-3), and colon (HCT-116) cancers.
- IC50 Values : The compound's IC50 values ranged from 0.11 μM to 1.22 μM , indicating potent activity against these cell lines .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 0.23 |
| PC-3 (Prostate) | 0.39 |
| HCT-116 (Colon) | 0.87 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have shown that oxadiazole derivatives can effectively inhibit bacterial growth.
The antimicrobial activity is attributed to the presence of the oxadiazole nucleus, which interacts with microbial cell membranes and inhibits essential cellular processes .
Key Findings:
- The compound demonstrated bactericidal activity against Staphylococcus aureus , a common pathogen responsible for various infections.
- Effective concentrations for inhibiting biofilm formation were found to be as low as 8 μg/ml .
Case Study 1: Anticancer Screening
A series of oxadiazole derivatives were screened by the National Cancer Institute against multiple cancer cell lines. Among these, the derivative containing the triazole substitution showed superior growth inhibition in CNS and renal cancer models.
Case Study 2: Antimicrobial Efficacy
In a study assessing the effectiveness against MRSA strains, the compound exhibited significant reduction in bacterial counts when tested in vitro, highlighting its potential as an alternative therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Crystallography
- Compound 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole (): This analog shares a fluorophenyl group but replaces the triazole moiety with a chloromethyl substituent. By contrast, the target compound’s triazole introduces additional nitrogen atoms, which may participate in hydrogen bonding or π-π interactions .
3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole ():
The dichlorophenyl group here enhances electron-withdrawing effects compared to the target’s 2-chlorophenyl. X-ray data reveal near-coplanarity between the oxadiazole and dichlorophenyl rings (dihedral angle: 1.7°), promoting dense crystal packing via Cl···O contacts. The target compound’s triazole substituent likely disrupts this coplanarity, affecting molecular packing and solubility .- 3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-triazol-4-yl]-1,2,4-oxadiazole (): This structural isomer substitutes the 2,4-difluorophenyl group with a 3-methylphenyl group.
Physicochemical Properties
Preparation Methods
Synthetic Pathways
Cyclization of Amidoxime with Carboxylic Acid Derivatives
Methodology
The 1,2,4-oxadiazole core is synthesized via cyclization of 2-chlorobenzamidoxime with a carboxylic acid derivative containing the triazole precursor. Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) catalyzes the reaction under reflux (Figure 1).
- Amidoxime Preparation : React 2-chlorobenzonitrile with hydroxylamine hydrochloride in ethanol/water to form 2-chlorobenzamidoxime.
- Carboxylic Acid Activation : Treat 1-(2,4-difluorophenyl)-5-methyltriazole-4-carboxylic acid with POCl₃ to generate the acyl chloride.
- Cyclization : Reflux the acyl chloride with amidoxime in dry toluene, yielding the oxadiazole-triazole hybrid.
Advantages and Limitations
Click Chemistry Approach (Azide-Alkyne Cycloaddition)
Methodology
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) links the triazole and oxadiazole moieties (Figure 2).
- Alkyne Synthesis : Prepare 3-(2-chlorophenyl)-5-(propiolyl)-1,2,4-oxadiazole via Sonogashira coupling.
- Azide Synthesis : React 2,4-difluoroaniline with sodium nitrite and NaN₃ to form 1-azido-2,4-difluorobenzene.
- Click Reaction : Combine alkyne and azide with CuSO₄·5H₂O/sodium ascorbate in THF/H₂O, yielding the target compound.
Advantages and Limitations
Dehalogenation of Chloro Intermediate
Methodology
A palladium-catalyzed dehalogenation replaces chlorine with the triazole group (Figure 3).
- Chloro Intermediate Synthesis : React 3-(2-chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole with 5-methyl-1H-triazole in DMF/K₂CO₃.
- Dehalogenation : Treat the intermediate with Pd/C (10%) under H₂ (1 MPa) in ethanol at 50°C.
Advantages and Limitations
Q & A
Q. Critical Parameters :
How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural characterization?
Methodological Answer:
Contradictions often arise from tautomerism or dynamic rotational barriers in triazole/oxadiazole systems. Strategies include:
- Variable Temperature NMR : Identifies tautomeric shifts by observing signal coalescence at elevated temperatures .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions caused by halogenated phenyl groups .
- High-Resolution MS : Confirms molecular ion peaks (e.g., [M+H]⁺) and rules out adduct formation .
Example : A 2025 study noted discrepancies in H NMR integration for triazole protons due to slow rotation; VT-NMR at 50°C resolved splitting patterns .
What structure-activity relationship (SAR) insights guide the optimization of biological activity in analogous compounds?
Advanced Research Focus:
Key SAR trends from analogous triazole-oxadiazole hybrids:
- Electron-Withdrawing Groups : 2,4-Difluorophenyl enhances metabolic stability but reduces solubility .
- Triazole Substitution : 5-Methyl on triazole improves target binding (e.g., FLAP inhibitors) by reducing steric hindrance .
- Oxadiazole Positioning : 1,2,4-oxadiazole at position 5 enhances kinase inhibition vs. position 3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
